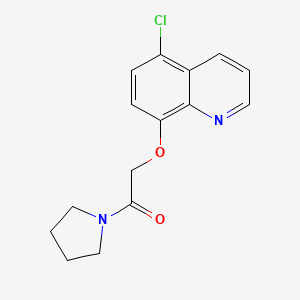

![molecular formula C11H13BrClN B7453884 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B7453884.png)

3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that contains a bridged bicyclic carbon skeleton . It is used as a precursor in the synthesis of a potent quinolone antibacterial agent, U-87947E . It can also be used to prepare bicyclo[1.1.1]pentane-derived azides for click chemistry applications .

Synthesis Analysis

The synthesis of this compound involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .Molecular Structure Analysis

The molecular structure of this compound is characterized by a bridged bicyclic carbon skeleton . The InChI code for this compound is 1S/C11H12BrN.ClH/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the conversion of the bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . Hydrolysis of the imine products gives complex, sp3-rich primary amine building blocks .Mecanismo De Acción

Target of Action

Similar compounds have been used as precursors in the synthesis of potent antibacterial agents , suggesting that it may interact with bacterial proteins or enzymes.

Mode of Action

It’s known that the azido group, a common feature in these types of compounds, can undergo various reactions to form different functional groups . These transformations can potentially alter the compound’s interaction with its targets.

Biochemical Pathways

Given its potential use in the synthesis of antibacterial agents , it might interfere with bacterial cell wall synthesis or protein production, though this is purely speculative.

Result of Action

If it indeed acts as an antibacterial agent, it could potentially inhibit bacterial growth or kill bacteria directly .

Action Environment

Environmental factors such as pH, temperature, and presence of other compounds can influence the action, efficacy, and stability of 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several advantages for use in lab experiments. It is a highly selective monoamine transporter ligand, meaning it has a specific target in the brain. Additionally, this compound has been shown to have a low toxicity profile in animal models. However, there are also limitations to the use of this compound in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.

Direcciones Futuras

There are several future directions for the study of 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride. One potential area of research is the use of this compound as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of new synthetic methods for this compound may lead to improved yields and lower costs, making it more accessible for scientific research.

Métodos De Síntesis

3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can be synthesized through a multi-step process that involves the reaction of 3-bromophenylacetonitrile with cyclopropanecarboxylic acid in the presence of a strong base. The resulting product is then reduced using lithium aluminum hydride to obtain the final compound, this compound hydrochloride.

Aplicaciones Científicas De Investigación

3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has been the subject of several scientific studies due to its potential use as a cognitive enhancer. In animal studies, this compound has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to improved cognitive function and memory retention. Additionally, this compound has been shown to have anti-depressant effects in animal models.

Propiedades

IUPAC Name |

3-(3-bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN.ClH/c12-9-3-1-2-8(4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCZJURFKWVWQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)N)C3=CC(=CC=C3)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClN |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.58 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[[5-(4-Tert-butylphenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxamide](/img/structure/B7453805.png)

![3'-[(5-Methyl-1,2-oxazol-3-yl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7453807.png)

![2,6-Dimethyl-4-[[5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7453813.png)

![1-[2-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl]cinnolin-4-one](/img/structure/B7453825.png)

![N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7453838.png)

![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-3-(1-phenylpyrazol-4-yl)propanamide](/img/structure/B7453845.png)

![N-(3,4-dimethylphenyl)-2-[(4-ethoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7453853.png)

![1-[4-(4-Fluorophenyl)sulfonyl-1,4-diazepan-1-yl]-3-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-one](/img/structure/B7453859.png)

![2-[[4-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-naphthalen-1-ylethyl)acetamide](/img/structure/B7453873.png)

![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,2,3-trimethyl-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7453878.png)

![3-[[1-(1,3-Benzothiazol-2-yl)ethyl-methylamino]methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453885.png)